

CAS number and IUPAC name for Hexanal-1,3-dithiane.

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Compound of Interest

Compound Name: Hexanal-1,3-dithiane

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In-Depth Technical Guide: 2-Pentyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pentyl-1,3-dithiane, a key synthetic intermediate in organic chemistry. The document details its chemical identity, synthesis, and critical role as a masked acyl anion, a concept of significant utility in the construction of complex molecules, including those of pharmaceutical interest. Detailed experimental protocols for its formation and subsequent deprotection are provided, alongside a summary of its physicochemical and spectroscopic data. The guide also illustrates the logical workflows of its synthesis and reactivity through diagrams, offering a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Properties

2-Pentyl-1,3-dithiane, systematically named in IUPAC nomenclature as 2-pentyl-1,3-dithiane, is a cyclic thioacetal. Its core structure is the 1,3-dithiane ring, substituted at the second position with a pentyl group. This compound is of particular interest in organic synthesis due to the unique reactivity of the C2 proton.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |
|-------------------|---|
| IUPAC Name | 2-pentyl-1,3-dithiane |
| Synonym | Hexanal-1,3-dithiane |
| CAS Number | 21777-32-2[1] |
| Molecular Formula | C ₉ H ₁₈ S ₂ |
| Molecular Weight | 190.37 g/mol |
| Appearance | Colorless oil (predicted) |
| Boiling Point | 118-120 °C at 10 mmHg (predicted) |
| Density | ~0.988 g/cm ³ (predicted) |

Table 2: Spectroscopic Data for 2-Pentyl-1,3-dithiane

| Spectroscopy | Data |
|--|---|
| ¹ H NMR (CDCl ₃) | δ (ppm): 4.08 (t, 1H), 2.85 (m, 4H), 1.95 (m, 2H), 1.75 (m, 2H), 1.30 (m, 4H), 0.88 (t, 3H) |
| ¹³ C NMR (CDCl ₃) | δ (ppm): 47.1, 36.5, 31.6, 30.1, 25.8, 24.0, 22.5, 14.0 |
| Mass Spec (EI) | m/z (%): 190 (M+), 119, 87 |
| IR (neat) | ν (cm ⁻¹): 2955, 2927, 2856, 1456, 1275, 908 |

Synthesis and Experimental Protocols

The synthesis of 2-pentyl-1,3-dithiane is a standard procedure involving the protection of a carbonyl group, in this case, from hexanal. This reaction is typically catalyzed by a Lewis or Brønsted acid.

Synthesis of 2-Pentyl-1,3-dithiane

This protocol describes a general and efficient method for the synthesis of 2-alkyl-1,3-dithianes from aldehydes.

Experimental Protocol:

- Reagents and Equipment:
 - Hexanal
 - 1,3-Propanedithiol
 - Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) or another suitable Lewis acid catalyst
 - Anhydrous dichloromethane (DCM) or chloroform (CHCl_3)
 - Round-bottom flask, magnetic stirrer, and a nitrogen atmosphere setup
 - Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
- Procedure:
 - To a stirred solution of hexanal (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,3-propanedithiol (1.1 equivalents).
 - Slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents).
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-pentyl-1,3-dithiane.

Role in Organic Synthesis: The Acyl Anion Equivalent

A cornerstone of modern organic synthesis is the concept of "umpolung," or polarity inversion. The 1,3-dithiane group is a classic example of a masked carbonyl that enables this transformation. While the carbonyl carbon of an aldehyde is electrophilic, the C2 carbon of a 2-substituted-1,3-dithiane can be rendered nucleophilic.

The C2 proton of the dithiane ring is acidic ($pK_a \approx 31$) and can be deprotonated by a strong base, such as *n*-butyllithium (*n*-BuLi), to form a stabilized carbanion. This carbanion, known as a 2-lithio-1,3-dithiane, serves as an acyl anion equivalent. It can then react with various electrophiles to form new carbon-carbon bonds.

Deprotection Protocol

To unmask the carbonyl functionality, the dithiane group must be cleaved. This is typically achieved through oxidative or mercury-assisted hydrolysis.

Experimental Protocol (Mercury-based):

- Reagents and Equipment:
 - 2-Pentyl-1,3-dithiane
 - Mercury(II) chloride ($HgCl_2$)
 - Calcium carbonate ($CaCO_3$)
 - Aqueous acetonitrile or acetone
 - Standard laboratory glassware
- Procedure:

- Dissolve the 2-pentyl-1,3-dithiane (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1).
- Add mercury(II) chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.
- Stir the resulting suspension vigorously at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
- Wash the filter cake with the reaction solvent.
- Concentrate the filtrate and perform a standard aqueous workup and extraction.
- Purify the resulting aldehyde (hexanal) by distillation or chromatography.

Note on Greener Alternatives: Due to the toxicity of mercury salts, several alternative deprotection methods have been developed. These include oxidative methods using reagents like N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or Dess-Martin periodinane.^[2] A mild protocol using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system has also been reported as an environmentally friendly option.^{[3][4]}

Applications in Drug Development and Natural Product Synthesis

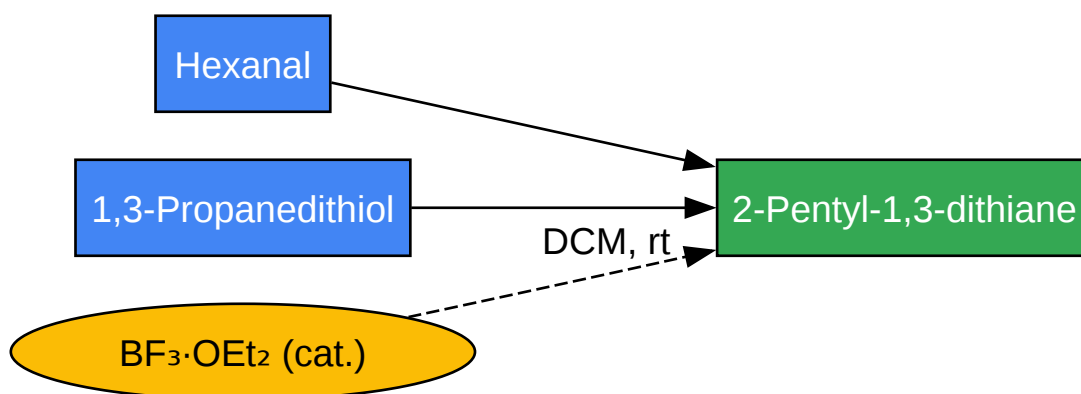
The utility of 2-alkyl-1,3-dithianes as acyl anion synthons has made them invaluable in the total synthesis of complex natural products, many of which are precursors or analogs of pharmacologically active compounds. The ability to form carbon-carbon bonds by reacting the lithiated dithiane with electrophiles such as alkyl halides, epoxides, and other carbonyl compounds is a powerful tool for building molecular complexity.

While 2-pentyl-1,3-dithiane itself may not be a final drug product, its role as a building block is significant. For instance, the core strategy of using a lithiated dithiane to introduce an acyl group is a common tactic in the synthesis of polyketides, macrolides, and other natural products with potential therapeutic applications. The versatility of this chemistry allows for the

convergent and stereocontrolled assembly of complex carbon skeletons, which is a critical aspect of modern drug discovery and development.

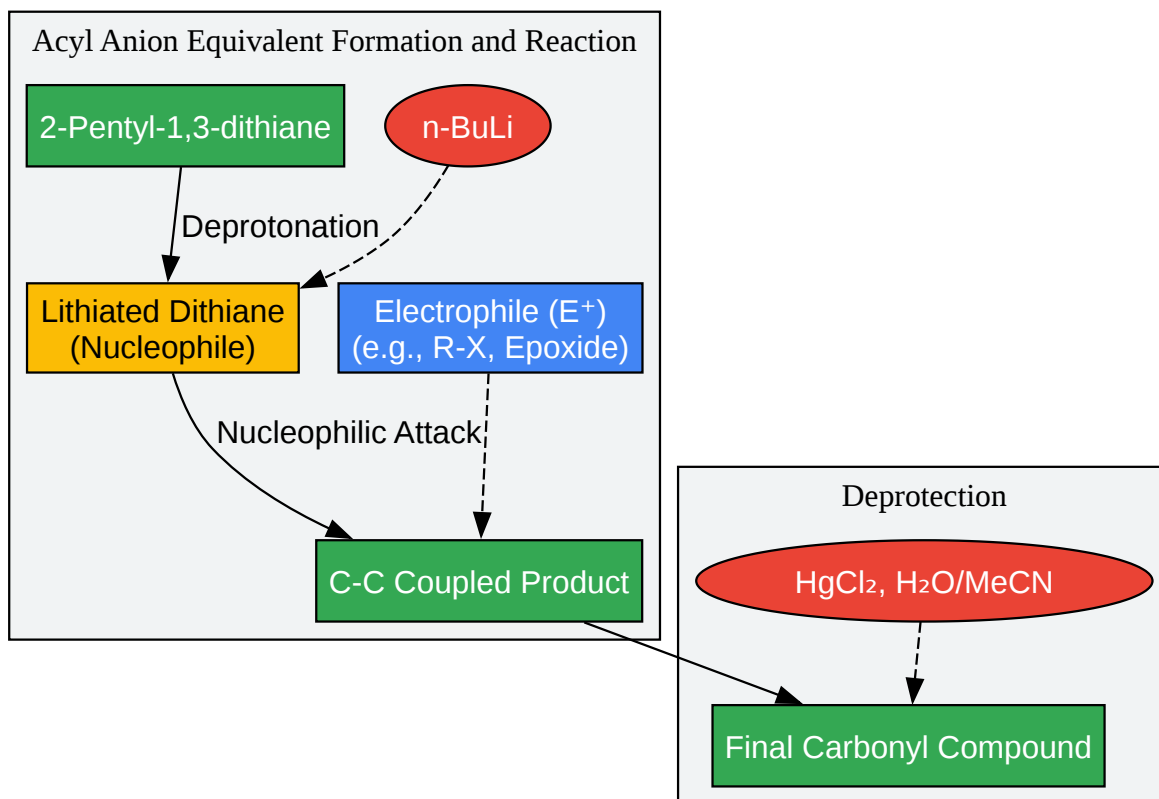
Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships involving 2-pentyl-1,3-dithiane.



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Caption: Synthesis of 2-Pentyl-1,3-dithiane from Hexanal.



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Caption: Reactivity workflow of 2-Pentyl-1,3-dithiane as an acyl anion equivalent.

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